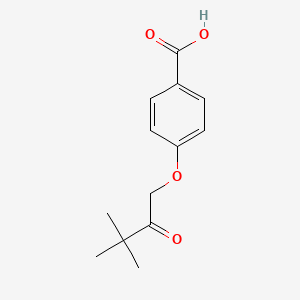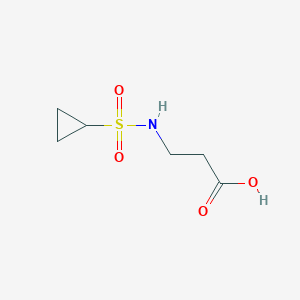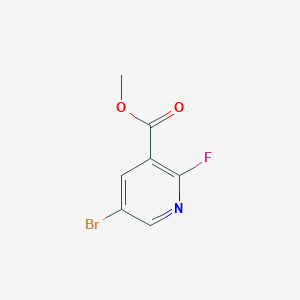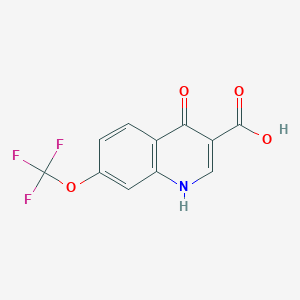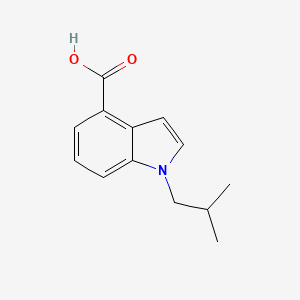
1-(2-methylpropyl)-1H-indole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, followed by the attachment of the isobutyl group and the carboxylic acid group. The Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound, could potentially be used to form the indole ring . The isobutyl group and the carboxylic acid group could then be attached using appropriate reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the isobutyl group, and the carboxylic acid group. The indole ring is aromatic, which means it is particularly stable and may participate in π-π interactions. The carboxylic acid group is polar and can form hydrogen bonds, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester . The indole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group could increase its solubility in polar solvents, while the nonpolar isobutyl group and the aromatic indole ring could increase its solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Interaction with Metal Ions
- Studies have shown that indole derivatives, similar to "1-(2-methylpropyl)-1H-indole-4-carboxylic acid," can form complexes with various metal ions like Zn(II), Cd(II), and Pt(II). These complexes have been synthesized and characterized, revealing their potential in antibacterial and growth inhibitory activities, which are often higher than those of the parent ligands or platinum(II) diamine compounds (Dendrinou-Samara et al., 1998).
Synthesis and Applications
- Research has demonstrated various methods for the synthesis of indole-3-carboxylic acids, which are structurally related to "1-(2-methylpropyl)-1H-indole-4-carboxylic acid." These methods include carboxylation under CO2 pressure and are significant for producing these compounds in good to excellent yields (Nemoto et al., 2016).
- Novel 3,4-fused tryptophan analogues have been synthesized for use in peptide/peptoid conformation elucidation studies. These analogues, similar in structure to "1-(2-methylpropyl)-1H-indole-4-carboxylic acid," have a ring that limits the conformational flexibility of the side chain while leaving both amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).
Biological Activity
- Synthesis of indole-2-carboxylic acid derivatives has attracted attention due to their therapeutic applications. These derivatives, including those structurally similar to "1-(2-methylpropyl)-1H-indole-4-carboxylic acid," have been synthesized and screened for antibacterial and antifungal activities, showing significant results. This highlights the potential of these compounds in developing potent lead compounds for therapeutic use (Raju et al., 2015).
Molecular Docking Studies
- Molecular docking studies of indole derivatives, including those similar to "1-(2-methylpropyl)-1H-indole-4-carboxylic acid," have been carried out to predict their binding interactions with target proteins, providing insights into their potential pharmaceutical applications (Reddy et al., 2022).
Zukünftige Richtungen
The study of indole-containing compounds is a rich field with many potential future directions. These compounds are found in many natural products and pharmaceuticals, and new indole-containing compounds with novel properties are continually being synthesized and studied . The compound you mentioned could potentially be studied for its biological activity, its reactivity, or its physical properties, among other things.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)8-14-7-6-10-11(13(15)16)4-3-5-12(10)14/h3-7,9H,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMPHWJHKVSQNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1420166.png)
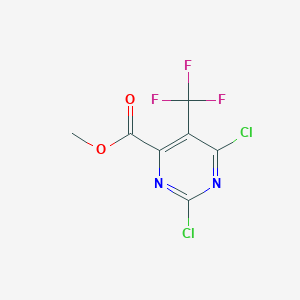
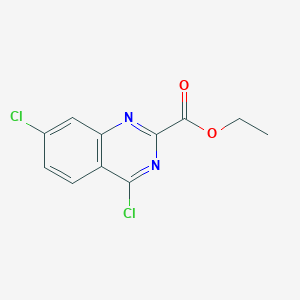
![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)
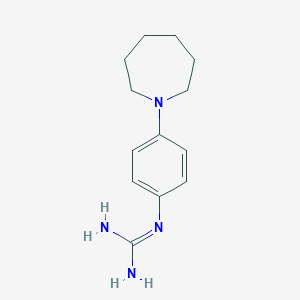
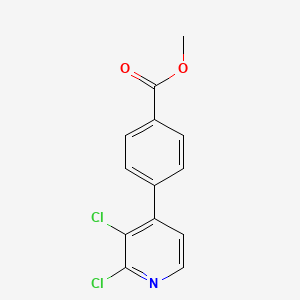
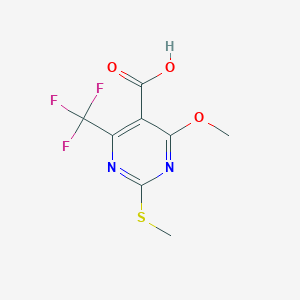
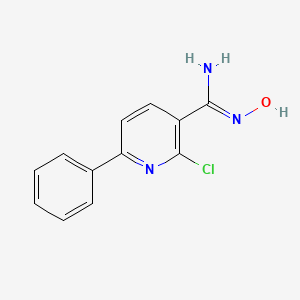
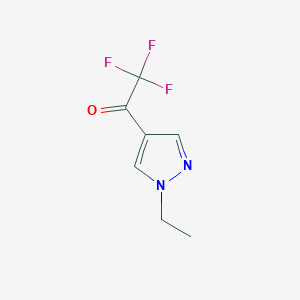
![benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1420180.png)
